
IDH-305
描述
IDH305 是一种强效、口服有效的、突变体选择性的异柠檬酸脱氢酶 1 (IDH1) 别构抑制剂。该化合物专门针对 IDH1 R132 突变而设计,该突变会导致致癌代谢物 2-羟基戊二酸 (2-HG) 的积累。 2-羟基戊二酸的积累会促进肿瘤发生,并在包括神经胶质瘤、软骨肉瘤、胆管癌、急性髓系白血病和骨髓增生异常综合征在内的多种癌症中发现 .
科学研究应用
IDH305 在科学研究中具有重要的应用,尤其是在肿瘤学领域。它用于临床前和临床研究,以评估其治疗具有 IDH1 突变的癌症的疗效。 该化合物在临床前模型中显示出抗肿瘤活性,目前正在进行临床试验,以评估其治疗神经胶质瘤、急性髓系白血病、骨髓增生异常综合征以及其他具有 IDH1 突变的实体瘤的潜力 . 此外,IDH305 还用于研究,以了解 IDH1 突变在癌症生物学中的作用,并开发针对这些突变的靶向疗法 .
作用机制
IDH305 通过选择性抑制突变型 IDH1 酶发挥作用。该化合物与突变型酶发生别构结合,引起构象变化,从而降低其活性。这种抑制阻止了异柠檬酸转化为 2-羟基戊二酸,从而降低了细胞中这种致癌代谢物的水平。 通过降低 2-羟基戊二酸水平,IDH305 可以降低携带 IDH1 突变的细胞的致瘤潜力 .
生化分析
Biochemical Properties
IDH-305 plays a crucial role in biochemical reactions by inhibiting the mutant form of the enzyme isocitrate dehydrogenase 1 (IDH1). This inhibition prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The compound interacts specifically with the mutant IDH1 enzyme, binding allosterically to inhibit its activity . This interaction is highly selective, ensuring that the wild-type IDH1 enzyme remains unaffected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells harboring the IDH1 mutation, this compound reduces the levels of 2-hydroxyglutarate, thereby reversing the epigenetic and metabolic alterations induced by this oncometabolite . This leads to the restoration of normal cellular differentiation and proliferation. Additionally, this compound has been shown to inhibit cell growth and induce apoptosis in mutant IDH1-expressing cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of IDH1 .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the mutant IDH1 enzyme. By binding allosterically, this compound inhibits the enzyme’s ability to convert isocitrate to alpha-ketoglutarate, leading to a reduction in 2-hydroxyglutarate levels . This inhibition disrupts the downstream effects of the oncometabolite, including altered gene expression and impaired cellular differentiation . The compound’s selectivity for the mutant enzyme ensures minimal off-target effects, making it a promising therapeutic agent for cancers with IDH1 mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and a half-life of approximately 4-10 hours across different doses . Over time, this compound has been shown to maintain its inhibitory effects on mutant IDH1, leading to sustained reductions in 2-hydroxyglutarate levels and continued inhibition of cancer cell proliferation . Long-term studies have demonstrated the compound’s stability and its ability to induce lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at doses ranging from 75 mg to 750 mg twice daily . The compound has shown dose-dependent reductions in 2-hydroxyglutarate levels and inhibition of tumor growth . Higher doses have been associated with increased adverse effects, including hepatotoxicity and differentiation syndrome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the tricarboxylic acid (TCA) cycle. By inhibiting mutant IDH1, the compound prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of isocitrate and a reduction in 2-hydroxyglutarate levels . This disruption in metabolic flux affects various downstream pathways, including those involved in cellular energy production and biosynthesis . The compound’s interaction with IDH1 also influences the levels of other metabolites and cofactors in the TCA cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in targeting brain tumors such as gliomas . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily targets the cytosolic and mitochondrial forms of the mutant IDH1 enzyme . By inhibiting IDH1 in these compartments, this compound effectively reduces the production of 2-hydroxyglutarate and restores normal cellular function . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate subcellular compartments .
准备方法
目前可获得的文献中并没有详细介绍 IDH305 的合成路线和反应条件。已知 IDH305 是一种口服生物利用度高的化合物,表明其合成涉及创建一种可以口服给药的稳定、可吸收的形式。 工业生产方法可能涉及标准的制药生产工艺,包括化学合成、纯化和制剂 .
化学反应分析
IDH305 会经历各种化学反应,主要集中在其与突变型 IDH1 酶的相互作用上。该化合物旨在通过与突变型 IDH1 酶结合来抑制 2-羟基戊二酸的产生。 这种抑制是通过别构调节实现的,其中 IDH305 结合到酶上与活性位点不同的位点,引起构象变化,从而降低酶的活性 .
相似化合物的比较
IDH305 在其对突变型 IDH1 酶的选择性和其穿透脑部的能力方面是独一无二的,使其特别适用于治疗神经胶质瘤等脑肿瘤。 类似的化合物包括其他 IDH1 抑制剂,如 AG-120 (依伏西替尼) 和 AG-881 (沃拉西替尼),它们也靶向 IDH1 突变,但它们在选择性、效力和药代动力学特性方面可能有所不同 . IDH305 的脑部渗透特性及其对 IDH1 R132 突变的特异性靶向使其与这些其他抑制剂区分开来 .
属性
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628805-46-8 | |
| Record name | IDH-305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDH-305 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
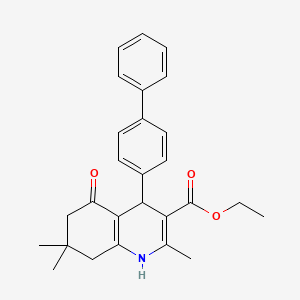
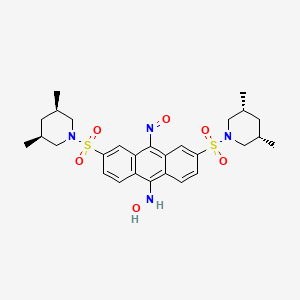

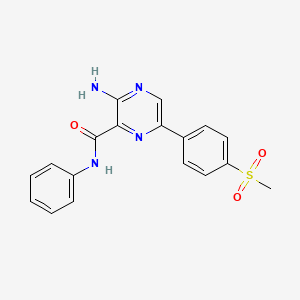

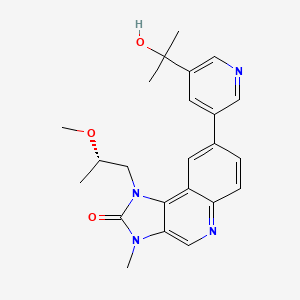



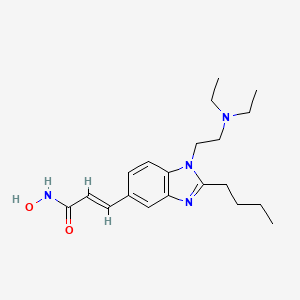

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

